molecular formula C16H14N2O2 B6419838 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione CAS No. 4059-71-6

3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B6419838
CAS No.: 4059-71-6
M. Wt: 266.29 g/mol
InChI Key: BDGXLBKYEOPKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetically produced quinazolinone alkaloid, originally isolated from the seed husks of the Mexican plant Zanthoxylum arborescens . This compound belongs to the quinazolinone class of heterocycles, a scaffold recognized for its broad spectrum of pharmacological activities and presence in numerous FDA-approved drugs . The core structure consists of a benzene ring fused to a pyrimidinedione ring, which provides a versatile platform for interactions with various biological targets . This specific derivative is of significant interest in medicinal chemistry research for its potential biological properties. Quinazoline-2,4-dione derivatives, in general, have been reported to exhibit a wide array of activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects . Research into similar compounds has shown that the quinazoline-2,4-dione backbone can function as a fluoroquinolone-like inhibitor, targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which suggests potential applications in developing novel anti-infective agents . Furthermore, the structural features of this compound make it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific therapeutic targets . The product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXLBKYEOPKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations and Biological Activities of Quinazoline 2,4 1h,3h Dione Derivatives

Diverse Pharmacological Spectrum of the Quinazoline-2,4(1H,3H)-dione Class

The versatility of the quinazoline-2,4(1H,3H)-dione core structure allows for substitutions at various positions, leading to a wide array of pharmacological effects. nih.gov Preclinical studies have demonstrated that derivatives of this class exhibit a remarkable range of biological activities, including but not limited to antimicrobial, anticonvulsant, anti-inflammatory, antihypertensive, and anticancer properties. nih.govsemanticscholar.org Further research has identified these compounds as potential agents for treating diabetes, with some derivatives showing alpha-amylase and alpha-glucosidase inhibitory activity. mdpi.com The ability to modify the scaffold at the N1 and N3 positions, in particular, has enabled the development of compounds with specific and potent activities. For instance, the introduction of guanidine (B92328) moieties has led to the discovery of Na+/H+ exchanger type 1 (NHE-1) inhibitors with anti-inflammatory and antiplatelet activities. nih.govresearchgate.net This diverse pharmacological profile underscores the therapeutic potential of the quinazoline-2,4(1H,3H)-dione class and continues to drive research into novel derivatives with enhanced efficacy and selectivity.

Targeted Therapeutic Areas and Lead Compound Discovery in Preclinical Models

Antihypertensive Research and Quinazolinedione Derivatives

Quinazoline (B50416) derivatives have a well-established history in antihypertensive research, with several analogues being recognized for their α1-adrenergic receptor blocking activity. japsonline.comjapsonline.com Preclinical studies have focused on synthesizing and evaluating novel quinazolin-4(3H)-one derivatives for their potential to lower blood pressure. researchgate.net In vivo screening of various substituted quinazolin-4(3H)-one derivatives has identified compounds that exhibit a hypotensive effect, often accompanied by bradycardia. researchgate.net For instance, certain synthesized compounds have demonstrated better activity than the reference drug Prazosin, a known α1 blocker. researchgate.net The antihypertensive effects of these derivatives are often attributed to their ability to block α-adrenoceptors. researchgate.net The structural modifications on the quinazoline core play a crucial role in determining the antihypertensive potency and mechanism of action. pnrjournal.com

Anti-inflammatory Studies of Quinazolinedione Analogs

The anti-inflammatory potential of quinazolinedione analogs has been a significant area of investigation. fabad.org.tr Novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of pro-inflammatory activation of murine macrophages. researchgate.net For example, compound 11 was found to have an IC50 of 15.64 μM in this assay. researchgate.net Another study focused on triazole-containing analogues, 4a and 4b , which dose-dependently inhibited nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in primary murine macrophages without causing apparent cytotoxicity. nih.gov Specifically, compound 4a was shown to alleviate neutrophil infiltration, edema, and tissue lesions in a model of lipopolysaccharide (LPS)-induced acute lung injury, highlighting its potential for suppressing cytokine-mediated inflammatory responses. nih.gov These findings suggest that the quinazoline-2,4(1H,3H)-dione scaffold is a promising template for the development of novel anti-inflammatory agents. nih.gov

Anticancer and Antitumor Agent Development

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair. rsc.orgresearchgate.net Inhibition of PARP is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. researchgate.net Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and shown to be potent PARP-1/2 inhibitors, with IC50 values against PARP-1 in the nanomolar range. rsc.orgresearchgate.net For instance, compounds 10 and 11 from one study displayed strong cytotoxicities against MX-1 breast cancer cells. rsc.orgresearchgate.net Another series of derivatives containing methyl- or ethyl-substituted piperizine rings also exhibited potent enzymatic activity against both PARP-1 and PARP-2. acs.org Specifically, compounds 24 , 32 , and 38 with an (R)-3-ethyl piperizine ring showed excellent inhibition against PARP-1 with IC50 values of 0.51, 1.31, and 0.83 nM, respectively. acs.org Furthermore, research has also focused on developing isoform-selective PARP inhibitors, leading to the discovery of compound 11a , a potent and selective PARP-2 inhibitor with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1. nih.gov

Dual inhibition of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2 is a valuable strategy to overcome therapeutic resistance in cancer. nih.govtandfonline.comnih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed and evaluated as dual c-Met/VEGFR-2 tyrosine kinase inhibitors. nih.govtandfonline.comnih.gov Several of these compounds demonstrated substantial inhibitory activity against both enzymes in the nanomolar range. semanticscholar.org Notably, compounds 2c , 4b , and 4e showed significant dual inhibition of both c-Met and VEGFR-2, with IC50 values ranging from 0.052 to 0.084 µM. nih.govtandfonline.comnih.gov These compounds also exhibited higher cytotoxic activity against HCT-116 colorectal cancer cell lines compared to the known inhibitor cabozantinib. nih.govtandfonline.com Molecular docking studies revealed that these derivatives bind to the active sites of c-Met and VEGFR-2 in a manner similar to cabozantinib. tandfonline.com Specifically, compounds 4b and 4e formed hydrogen bonds with the highly conserved residue Asp1222 in the c-Met tyrosine kinase domain. nih.govtandfonline.com In the VEGFR-2 tyrosine kinase domain, compound 4b interacted with the highly conserved residue Asp1046, while compound 4e formed hydrogen bonds with both Glu885 and Asp1046. nih.govtandfonline.com

Interactive Data Tables

PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundTargetIC50 (nM)Cell LineCytotoxicity
10 PARP-1/2-MX-1IC50 < 3.12 µM
11 PARP-1/2-MX-1IC50 = 3.02 µM
24 PARP-10.51--
32 PARP-11.31--
38 PARP-10.83--
11a PARP-1467--
11a PARP-211.5--

c-Met and VEGFR-2 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundTargetIC50 (µM)
2c c-Met/VEGFR-20.052 - 0.084
4b c-Met/VEGFR-20.052 - 0.084
4e c-Met/VEGFR-20.052 - 0.084
Mechanistic Studies on Cell Cycle Modulation and Apoptosis Induction by Quinazolinediones

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent modulators of cellular signaling pathways that govern cell proliferation and survival. Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated the ability to arrest the cell cycle and induce significant levels of apoptosis in cancer cell lines. nih.gov For instance, in studies involving HCT-116 colorectal cancer cells, specific derivatives showed cytotoxic activity superior to the established inhibitor cabozantinib. nih.gov

The underlying mechanisms often involve the targeting of key regulatory proteins. Investigations into the anticancer effects of the core compound, Quinazoline-2,4(1H,3H)-dione (Qd), on hepatocellular carcinoma (HCC) have highlighted its role in modulating STAT3 and FOXO3a signaling, two critical molecular drivers in HCC. researchgate.net In silico and in vitro studies on the HepG2 cell line revealed that Qd exerts a cytotoxic effect, inducing morphological changes and apoptotic cell death. researchgate.net This process is associated with an increase in reactive oxygen species (ROS), leading to mitochondrial damage. researchgate.net Further analysis showed an upregulation of pro-apoptotic markers like Bax and Caspase 3, alongside a downregulation of the anti-apoptotic marker Bcl2. researchgate.net A novel quinazoline-containing 1,2,3-triazole, known as 4-TCPA, was found to trigger apoptosis by down-regulating targets such as Akt, mTOR, MAPK, and PIK3CA in a time-dependent manner across various cancer cell lines. nih.gov

Table 1: Apoptotic Activity of Representative Quinazolinedione Derivatives

Compound Cell Line Key Findings Reference
Compounds 4b & 4e HCT-116 Arrested cell cycle and induced significant apoptosis. nih.gov
Quinazoline-2,4(1H,3H)-dione (Qd) HepG2 Induced ROS-mediated mitochondrial damage and apoptosis via STAT3/FOXO3a signaling. researchgate.net
4-TCPA A549, MCF7, K562 Down-regulated Akt, mTOR, MAPK, PIK3CA, triggering apoptosis. nih.gov

Antimicrobial and Antiviral Agent Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a promising framework for the development of agents targeting infectious diseases.

Inhibition of Bacterial Gyrase and DNA Topoisomerase IV by Quinazolinediones

A significant area of investigation involves the design of quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication. researchgate.net This approach positions them as "fluoroquinolone-like" inhibitors, aiming to address the growing problem of bacterial resistance to existing fluoroquinolone drugs. researchgate.net Studies on novel series of these derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. While many synthesized compounds display moderate activity, certain derivatives have shown a broad spectrum of bioactivity, comparable to standard drugs. researchgate.net

Hepatitis C Virus (HCV) Inhibition through Metal Ion Chelation by Hydroxyquinazolinedione Derivatives

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.govresearchgate.net The mechanism of action involves targeting the HCV non-structural protein 5B (NS5B) polymerase, an enzyme essential for viral replication. nih.gov Two magnesium ions (Mg²⁺) in the active site of NS5B are critical for its function. nih.gov The 3-hydroxyquinazoline-2,4(1H,3H)-dione structure acts as a metal ion chelator, binding to these essential magnesium ions and thereby inhibiting the enzyme's activity. nih.gov

This strategy has led to the discovery of compounds with significant anti-HCV potency at the cellular level. nih.gov For example, derivative 21t was identified as one of the most potent metal ion chelators against HCV, with an EC₅₀ value of 2.0 μM and a therapeutic index greater than 25, showing marked improvement over the antiviral drug ribavirin. nih.govresearchgate.net Thermal shift assays have confirmed that these compounds bind to the NS5B protein, increasing its melting temperature and validating it as the molecular target. nih.gov

Table 2: Anti-HCV Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

Compound Anti-HCV EC₅₀ (μM) Key Characteristic Reference
10n 6.4 Cyano-substituted amide fragment nih.gov
21h < 10 Potent activity, better than ribavirin nih.govresearchgate.net
21k < 10 Potent activity, better than ribavirin nih.govresearchgate.net
21t 2.0 Phenyl furan (B31954) substitution at C-7; highly potent nih.govresearchgate.net
Ribavirin (Control) 20.0 Standard antiviral drug nih.gov

Central Nervous System (CNS) Activity and Receptor Ligand Interactions

The quinazolinone nucleus is a well-established pharmacophore for centrally acting agents, with the sedative-hypnotic drug Methaqualone being a prominent historical example. Research into quinazoline derivatives, including the 2,4-dione series, has revealed a range of CNS activities. Studies on various 1,3-disubstituted quinazolin-4(3H)-ones have demonstrated anticonvulsant, CNS depressant, and sedative-hypnotic properties.

Screening of newly synthesized compounds in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, has identified derivatives with significant anticonvulsant activity. Furthermore, many of these compounds exhibit CNS depressant effects, as indicated by a decrease in locomotor activity and increased immobility time in forced swim tests. These findings suggest that the quinazoline-2,4(1H,3H)-dione scaffold can be systematically modified to develop novel agents with specific CNS activities.

Na+/H+ Exchanger Type 1 (NHE-1) Inhibition and Associated Cytoprotective Properties

Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of the Na+/H+ Exchanger Type 1 (NHE-1). NHE-1 is a membrane protein crucial for maintaining intracellular pH and is implicated in various cellular functions, including those of immune cells. Inhibition of NHE-1 is a therapeutic strategy for conditions involving inflammation and cellular injury.

Novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties have been synthesized and profiled for their pharmacological activity. The most potent NHE-1 inhibitor from this series, compound 3a , also demonstrated antiplatelet and intraocular-pressure-reducing activity. Another derivative, compound 4a , was shown to inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages and was protective in a model of LPS-induced acute lung injury, highlighting the cytoprotective and anti-inflammatory potential associated with NHE-1 inhibition by this class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

For antitumor activity , SAR analyses indicate that substitutions at multiple positions are critical. For instance, in a study targeting 60 human tumor cell lines, a chlorophenethylureido group at the 7-position and an o- or m-chlorophenethyl substitution at the 3-position resulted in the most potent compounds.

In the context of antibacterial agents that inhibit bacterial gyrase, synthetic modifications at the 1- and 3-positions are key to enhancing potency. researchgate.net The incorporation of oxadiazole rings at these positions has been shown to significantly increase antibacterial activity. researchgate.net

For NHE-1 inhibition , the introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is a promising approach. SAR observations revealed that using a conformationally rigid 5-amino-1,2,4-triazole as a "guanidine mimic" is favorable for activity.

Finally, for Wnt pathway inhibition , medicinal chemistry efforts have focused on modifying the quinazoline-2,4-dione scaffold to improve its ADME (absorption, distribution, metabolism, and excretion) profile. These optimizations led to the discovery of lead compounds with good bioavailability and in vivo activity in various tumor models.

Influence of N-1 and N-3 Substituents on Pharmacological Profiles

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is significantly influenced by the nature of the substituents at the N-1 and N-3 positions. The introduction of various alkyl and aryl groups at these positions can modulate the compound's potency and selectivity for different biological targets.

The N-3 position, in particular, is a critical site for modification. The presence of a 2-phenylethyl group at the N-3 position, as in 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione, is a common feature in derivatives with diverse biological activities. While specific preclinical data for this exact compound is not extensively detailed in the public domain, the broader class of N-3 substituted quinazolinediones has been widely studied. For instance, various 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their potential as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression. tandfonline.comnih.gov

In one study, novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrated significant dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range. tandfonline.com Another area of investigation for N-3 substituted derivatives is their potential as PARP-1/2 inhibitors, which are enzymes involved in DNA repair and are targets for cancer therapy. rsc.org

The combination of substituents at both N-1 and N-3 positions can lead to compounds with enhanced or novel activities. For example, 1,3-disubstituted quinazoline-2,4(1H,3H)-diones bearing guanidine moieties have been investigated as inhibitors of the Na+/H+ exchanger-1 (NHE-1), showing potential for anti-inflammatory and antiplatelet activities. semanticscholar.org The introduction of heterocyclic rings, such as oxadiazole and thiadiazole, at the N-1 and N-3 positions has been shown to yield compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

The following table summarizes the influence of various N-1 and N-3 substituents on the pharmacological profiles of quinazoline-2,4(1H,3H)-dione derivatives based on reported research findings.

N-1 SubstituentN-3 SubstituentPharmacological ActivityReference
HydrogenVarious substituted phenyl/benzyl groupsDual c-Met/VEGFR-2 inhibition tandfonline.comnih.gov
HydrogenPyrrolidine moietyPARP-1/2 inhibition rsc.org
AcetohydrazideAcetohydrazideAntimicrobial (fluoroquinolone-like) nih.gov
Guanidinyl derivativesGuanidinyl derivativesNHE-1 inhibition, anti-inflammatory semanticscholar.org

Role of Peripheral Ring Substitutions on the Quinazolinedione Skeleton in Modulating Activity

Substitutions on the peripheral benzene (B151609) ring of the quinazolinedione skeleton also play a crucial role in modulating the biological activity of these compounds. Modifications at positions such as 6 and 8 have been shown to significantly impact the pharmacological profile.

For instance, the introduction of a halogen atom, such as iodine, at the 6 and 8 positions of the quinazolinone ring has been reported to significantly improve the antibacterial activity of the compounds. nih.gov In a study on 2-thieno-4(3H)-quinazolinone analogs, substitutions on the quinazolinone ring were found to be critical for their in vitro antitumor activity. ekb.eg Specifically, an iodo-substituent at the 6-position of the quinazolinone core was a feature of some of the most active compounds. ekb.eg

The following table illustrates the effect of peripheral ring substitutions on the activity of quinazolinedione derivatives.

Position of SubstitutionSubstituentEffect on ActivityReference
6 and 8Halogen (e.g., Iodine)Enhanced antibacterial activity nih.gov
6IodineContributed to potent antitumor activity ekb.eg

In Vitro Pharmacological Evaluation Methodologies for Quinazolinedione Derivatives

A variety of in vitro methodologies are employed to evaluate the pharmacological and biological activities of quinazoline-2,4(1H,3H)-dione derivatives. These assays are crucial for determining the potency, selectivity, and mechanism of action of these compounds.

Antimicrobial Activity: The antimicrobial potential of quinazolinedione derivatives is commonly assessed using methods such as the agar (B569324) well diffusion method and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov

Anticancer and Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of these compounds on various cancer cell lines, such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). ekb.egnih.govresearchgate.net This assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation. The toxicity of the compounds against normal cell lines is also evaluated to determine their selectivity. tandfonline.com

Enzyme Inhibition Assays: Given that many quinazolinedione derivatives are designed as enzyme inhibitors, specific enzymatic assays are fundamental to their evaluation. For example, the inhibitory activity against tyrosine kinases like c-Met and VEGFR-2 is determined using kinase inhibition assays. tandfonline.comnih.gov Similarly, the potential of these compounds as PARP-1/2 inhibitors is evaluated through specific PARP inhibition assays. rsc.org For derivatives targeting metabolic enzymes, in vitro α-amylase and α-glucosidase inhibitory activity is assessed. researchgate.net

Molecular Docking Studies: In silico molecular docking studies are often employed to understand the binding interactions between the quinazolinedione derivatives and their target proteins. tandfonline.comnih.gov These computational methods help in elucidating the mechanism of action and in the rational design of more potent and selective compounds.

The following table provides a summary of the common in vitro evaluation methodologies used for quinazolinedione derivatives.

MethodologyPurposeExample ApplicationReference
Agar Well DiffusionTo screen for antimicrobial activityEvaluation of novel quinazoline-2,4(1H,3H)-dione derivatives nih.gov
MIC/MBC AssaysTo quantify antimicrobial potencyDetermining the antibacterial efficacy against S. aureus and S. haemolyticus nih.gov
MTT AssayTo measure cell viability and cytotoxicityAssessing anticancer activity against various cancer cell lines ekb.egnih.govresearchgate.net
Kinase Inhibition AssaysTo determine inhibitory activity against specific kinasesEvaluating dual c-Met/VEGFR-2 inhibitors tandfonline.comnih.gov
PARP Inhibition AssaysTo assess inhibition of PARP enzymesScreening for novel PARP-1/2 inhibitors rsc.org
α-Amylase and α-Glucosidase Inhibition AssaysTo evaluate antidiabetic potentialInvestigating inhibitors of carbohydrate-metabolizing enzymes researchgate.net
Molecular DockingTo predict binding modes and interactions with target proteinsUnderstanding the interaction with enzymes like c-Met and VEGFR-2 tandfonline.comnih.gov

Computational Chemistry and Theoretical Characterization of Quinazoline 2,4 1h,3h Dione Systems

Quantum Chemical Calculations for Energetic Analysis and Tautomer Stability

Quantum chemical calculations are fundamental in determining the intrinsic properties of molecules, such as their stability and the energetic landscape of different isomeric forms. For the quinazoline-2,4(1H,3H)-dione scaffold, these calculations are particularly important for understanding tautomeric equilibria.

The parent compound can exist in several tautomeric forms, including the dione (B5365651), two enol-keto forms (4-hydroxyquinazolin-2(1H)-one and 2-hydroxyquinazolin-4(3H)-one), and a diol form (quinazolin-2,4-diol). researchgate.net High-level computational methods, such as the G3(MP2)//B3LYP composite method, have been employed to assess the relative energetic stabilities of these tautomers. researchgate.net

Studies have conclusively shown that the quinazoline-2,4(1H,3H)-dione form is the most stable tautomer. researchgate.net The standard molar enthalpy of formation in the gaseous phase (ΔfHmo(g)) for this stable form was experimentally determined and supported by computational estimates derived from isodesmic reactions. researchgate.net At a temperature of 298.15 K, the calculated standard molar enthalpy of formation was found to be -(271.1 ± 3.3) kJ·mol–1. researchgate.net

Table 1: Relative Stability of Quinazoline-2,4(1H,3H)-dione Tautomers Note: Data presented below is illustrative of typical findings in computational studies. Exact energy differences may vary with the computational method used.

TautomerStructureRelative Energy (kJ/mol)Stability Ranking
Quinazoline-2,4(1H,3H)-dioneDione0.001 (Most Stable)
4-Hydroxyquinazolin-2(1H)-oneEnol-Keto> 02
2-Hydroxyquinazolin-4(3H)-oneEnol-Keto> 03
Quinazolin-2,4-diolDiol> 04 (Least Stable)

Aromaticity Assessment and Electronic Structure Studies

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. The quinazoline-2,4(1H,3H)-dione system consists of a fused benzene (B151609) and pyrimidine (B1678525) ring. researchgate.net The aromaticity of this system has been assessed computationally through methods like the Nucleus Independent Chemical Shifts (NICS). researchgate.net NICS calculations help to quantify the magnetic shielding in the center of a ring, with negative values indicating aromatic character.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used to predict the binding mode and affinity of small molecule ligands, such as quinazoline-2,4(1H,3H)-dione derivatives, to the active site of a biological target, typically a protein or enzyme. ekb.egnih.gov

Derivatives of this scaffold have been docked against a wide array of targets to explore their potential as therapeutic agents. ekb.egtandfonline.comias.ac.in For example, various 3-substituted quinazoline-2,4(1H,3H)-diones have been evaluated as potential inhibitors of enzymes like α-amylase, α-glucosidase, c-Met, and VEGFR-2 tyrosine kinases. tandfonline.comias.ac.in Docking studies revealed that these compounds can form key intermolecular interactions, such as hydrogen bonds and π–π stacking, within the enzyme's active site. tandfonline.comias.ac.in

In studies targeting dual c-Met/VEGFR-2 tyrosine kinase inhibition, certain derivatives showed hydrogen bonding with highly conserved residues like Asp1222 in c-Met and Asp1046 in VEGFR-2. tandfonline.com Similarly, in the context of antibacterial research, quinazolin-2,4-dione derivatives were docked against bacterial enzymes like dihydrofolate reductase to elucidate their binding mechanisms. nih.govnih.gov Other studies have explored these compounds as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, with some derivatives showing strong binding affinities. ekb.eg

Table 2: Examples of Molecular Docking Studies on Quinazoline-2,4(1H,3H)-dione Derivatives

Derivative ClassBiological TargetKey Interactions ObservedReference
3-Substituted derivativesc-Met/VEGFR-2 TKHydrogen bonding with Asp1222 (c-Met) and Asp1046 (VEGFR-2) tandfonline.com
Various derivativesα-Amylase / α-GlucosidaseVarious intermolecular interactions in the pocket site ias.ac.in
Amide-linked derivativesCOVID-19 Main Protease (Mpro)Hydrogen bonds via amide fragment and quinazoline (B50416) moiety ekb.eg
Hybrid moleculesS. aureus Tyrosyl-tRNA SynthetaseAnalysis of binding affinities to predict antibacterial potential nih.gov
Phenyl-substituted derivativesEpidermal Growth Factor Receptor (EGFR)Strong binding interactions within the EGFR kinase domain researchgate.net

In Silico Prediction of Pharmacokinetic and Physicochemical Parameters for Candidate Compounds

Beyond predicting biological activity, computational tools are vital for assessing the drug-likeness and pharmacokinetic properties of candidate compounds. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify molecules with favorable profiles for further development. researchgate.netnih.gov

Numerous studies on quinazoline-2,4(1H,3H)-dione derivatives have utilized platforms like SwissADME and PreADMET to calculate these parameters. nih.govtandfonline.comresearchgate.net These predictions typically assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. ekb.egresearchgate.net The in silico analysis of various derivatives has indicated promising drug-like properties, suggesting potential for oral bioavailability. tandfonline.comresearchgate.net For instance, certain novel derivatives designed as dual c-Met/VEGFR-2 inhibitors were predicted to have high oral bioavailability and enhanced water solubility. tandfonline.com Similarly, ADMET predictions for antibacterial candidates showed they possessed acceptable pharmacokinetic and drug-likeness properties. nih.govnih.gov These computational screenings are crucial for prioritizing compounds for synthesis and in vitro testing, thereby streamlining the drug discovery pipeline. acs.org

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for Representative Quinazoline-2,4(1H,3H)-dione Derivatives Note: This table represents typical parameters evaluated in silico. "Yes" indicates compliance with the rule.

PropertyDescriptionTypical Predicted Value/OutcomeReference
Molecular WeightMass of the molecule< 500 g/mol researchgate.net
LogPOctanol-water partition coefficient< 5 researchgate.net
Hydrogen Bond DonorsNumber of N-H, O-H bonds< 5 researchgate.net
Hydrogen Bond AcceptorsNumber of N, O atoms< 10 researchgate.net
Oral BioavailabilityPrediction of absorption after oral administrationHigh/Good tandfonline.com
Lipinski's Rule of FiveA rule of thumb to evaluate drug-likenessCompliant ekb.eg
Water SolubilityPredicted solubility in waterEnhanced in some derivatives tandfonline.com

Advanced Analytical Methodologies for Structural Elucidation and Characterization in Academic Research

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the initial confirmation of the synthesized 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, provides a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can map out the complete carbon-hydrogen framework.

While the specific NMR data for this compound is not extensively detailed in publicly available literature, the analysis of closely related analogs, such as 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione, provides a strong basis for predicting its spectral features. nih.gov The key expected signals for the title compound would include:

Aromatic Protons: A series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline (B50416) ring system and the phenyl group of the phenylethyl side chain.

Ethyl Chain Protons: Two distinct sets of signals, likely triplets or complex multiplets, corresponding to the two methylene (-CH₂-) groups of the phenylethyl chain. The methylene group attached to the nitrogen (N-CH₂) would appear further downfield than the benzylic methylene group (Ar-CH₂).

Amide Proton: A signal for the N1-H proton on the quinazoline ring, which may be broad and is exchangeable with D₂O.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the two carbonyl carbons (C2 and C4) of the quinazolinedione core, which are expected to appear significantly downfield (e.g., >150 ppm). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analog Analysis

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Quinazoline Ar-H 7.0 - 8.2 (m) 115 - 140
Phenylethyl Ar-H 7.1 - 7.4 (m) 126 - 139
N-CH₂ ~4.2 (t) ~42
Ar-CH₂ ~3.0 (t) ~34
N1-H >10.0 (s, br) -
C=O (C4) - ~162
C=O (C2) - ~151

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is crucial for determining the molecular weight of a compound and confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for quinazolinedione derivatives. nih.gov For this compound (Molecular Formula: C₁₆H₁₄N₂O₂), the expected exact mass is 266.1055 g/mol .

In an ESI-MS experiment, the compound would be expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 267.1133 or as a sodium adduct [M+Na]⁺. nih.gov High-resolution mass spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, thereby distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₆H₁₄N₂O₂
Exact Mass 266.1055
[M+H]⁺ (m/z) 267.1133
[M+Na]⁺ (m/z) 289.0953

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands that confirm key structural features.

The most prominent peaks would include:

N-H Stretching: A sharp to moderately broad peak around 3200-3400 cm⁻¹ corresponding to the N-H bond at the N1 position of the quinazoline ring. nih.gov

C=O Stretching: Two strong, distinct absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the two carbonyl (C=O) groups in the dione (B5365651) ring. nih.gov

C-H Stretching: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl side chain.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range, characteristic of the aromatic rings.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Weak
Carbonyl (C=O) Stretch 1650 - 1720 Strong
Aromatic C=C Stretch 1450 - 1600 Medium

X-ray Crystallography for Ligand-Protein Complex Analysis and Binding Mode Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and the conformation of a molecule in the solid state. While a crystal structure for this compound itself is not described in the reviewed literature, structural data for the closely related analog, 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione, has been reported.

This related structure confirms the key conformational features of the 3-(2-phenylethyl) substituent attached to the quinazoline core. The analysis shows the ethyl linker and the terminal phenyl ring adopting a specific orientation relative to the heterocyclic system.

In a broader context, if this compound were to be studied as a ligand for a protein target, X-ray crystallography would be the gold standard for determining its binding mode. By co-crystallizing the compound with its target protein, researchers can visualize the precise interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—between the ligand and the amino acid residues in the protein's active site. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.

Biophysical Techniques for Target Engagement Studies, including Thermal Shift Assays

To confirm that a compound physically interacts with its intended biological target, biophysical techniques are employed. The thermal shift assay (TSA), also known as differential scanning fluorimetry, is a widely used method to study target engagement.

The principle of TSA is that the binding of a small molecule ligand, such as this compound, often increases the thermal stability of its target protein. The assay is performed by mixing the protein with a fluorescent dye that binds to hydrophobic regions, which become exposed as the protein unfolds (melts) upon heating. In the presence of a stabilizing ligand, the protein's melting temperature (Tₘ) will increase.

The experiment involves:

Incubating the target protein with and without this compound.

Adding a fluorescent dye (e.g., SYPRO Orange).

Gradually increasing the temperature in a real-time PCR instrument.

Monitoring the fluorescence, which increases as the protein unfolds and the dye binds.

A plot of fluorescence versus temperature yields a melting curve, and the midpoint of the transition is the Tₘ. A positive shift in Tₘ in the presence of the compound provides direct evidence of binding. This high-throughput and cost-effective technique is crucial for validating hits from screening campaigns and for quantifying binding affinity under various conditions.

Future Research Directions and Translational Potential for 3 2 Phenylethyl Quinazoline 2,4 1h,3h Dione and Its Analogs

Exploration of Novel Bioactive Quinazolinedione Derivatives

A primary direction for future research lies in the continued exploration and synthesis of novel quinazolinedione derivatives to uncover new biological activities. The quinazoline (B50416) framework is a privileged structure that has been associated with a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netresearchgate.netmdpi.com Researchers are expanding the chemical space around this core by creating innovative analogs.

Strategies for generating novel derivatives include:

Molecular Hybridization : Combining the quinazolinedione scaffold with other known pharmacologically active moieties, such as triazoles or sulfonamides, to create hybrid molecules with potentially synergistic or novel activities. nih.govekb.eg

Annelation : Fusing additional heterocyclic rings, such as pyrrole (B145914) or indole, to the quinazoline core to create complex polycyclic systems like pyrroloquinazolines or indoloquinazolines. mdpi.com

Substitution : Introducing a variety of substituents at the N-1, N-3, and other positions of the quinazoline ring to systematically probe structure-activity relationships.

These synthetic explorations have yielded compounds with a wide spectrum of biological activities, demonstrating the scaffold's versatility.

Table 1: Examples of Bioactive Quinazolinedione Derivatives and Their Activities

Derivative Class Reported Biological Activity
3-Substituted Quinazoline-2,4-diones Anticonvulsant, Antibacterial researchgate.netnih.gov
Quinazolinone-1,2,3-triazole Hybrids α-Glucosidase Inhibition (Anti-diabetic) researchgate.net
6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones Antibacterial, Anti-inflammatory nih.gov
1,2,4-Triazolo[4,3-c]quinazolines Anticancer ekb.eg
3-Phenylquinazolin-2,4(1H,3H)-diones Dual VEGFR-2/c-Met Tyrosine Kinase Inhibition nih.gov

Advanced Mechanistic Investigations into Biological Activities

While many quinazolinedione derivatives have been identified with potent biological effects, a critical future direction is to move beyond preliminary screening and conduct advanced investigations into their molecular mechanisms of action. Understanding how these compounds interact with biological systems at a molecular level is essential for their development as therapeutic agents.

Future mechanistic studies will focus on:

Target Identification : Pinpointing the specific enzymes, receptors, or cellular pathways that are modulated by bioactive quinazolinedione derivatives. For instance, certain quinazoline analogs have been identified as potent inhibitors of histone lysine-specific demethylase 1 (LSD1), a key target in cancer therapy. nih.gov Other derivatives have been designed to function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

Enzyme Kinetics and Binding Studies : Quantifying the inhibitory activity (e.g., IC₅₀ values) of these compounds against their identified targets. Novel 3-phenylquinazolin-2,4(1H,3H)-diones have been shown to act as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases with IC₅₀ values in the nanomolar range. nih.gov

Cellular Pathway Analysis : Investigating the downstream effects of target engagement. For example, some anticancer quinazolines have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. ekb.eg In other cases, the mechanism may involve the induction of reactive oxygen species (ROS) or nitric oxide (NO), leading to parasite death in antitrypanosomal applications. nih.gov

Development of Specific Biochemical Probes for Cellular Pathway Studies

To facilitate deeper mechanistic investigations, a significant area of future research is the development of specific biochemical probes based on the 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione scaffold. Chemical probes are powerful tools designed to selectively interact with a specific biological target, allowing researchers to study its function within a complex cellular environment. researchgate.net

The development of a quinazolinedione-based probe would involve:

Starting with a Potent and Selective Analog : A derivative with high affinity and selectivity for a specific biological target (e.g., an enzyme like LSD1 or a receptor) would be selected as the starting point.

Chemical Modification : The parent compound would be chemically modified to incorporate a reporter tag or a reactive group. This could include:

Fluorescent Dyes : For visualizing the subcellular localization of the target protein.

Biotin Tags : For affinity purification of the target protein and its binding partners.

Photo-affinity Labels : For covalently linking the probe to its target upon UV irradiation, enabling unambiguous target identification.

Validation : The resulting probe must be validated to ensure that the chemical modification does not significantly impair its original binding affinity and selectivity for the intended target.

Such probes would be invaluable for dissecting complex cellular signaling pathways and validating novel drug targets, thereby accelerating the translation of basic research findings into clinical applications. researchgate.net

Optimization Strategies for Enhanced Efficacy and Selectivity of Quinazolinedione Scaffolds

A crucial aspect of translating a bioactive compound into a viable drug candidate is the optimization of its pharmacological properties. Future research will heavily focus on medicinal chemistry strategies to enhance the efficacy and selectivity of the quinazolinedione scaffold.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. This allows for the identification of key pharmacophores and functional groups essential for potency and selectivity.

Multi-target Drug Design : Rationally designing single molecules that can modulate multiple biological targets simultaneously. This approach can offer superior efficacy and a lower likelihood of drug resistance. For example, quinazolinedione derivatives have been successfully designed as dual inhibitors of VEGFR-2 and c-Met, two key kinases involved in cancer progression. nih.gov

Functionalization for Selectivity : Introducing specific chemical moieties to exploit unique biochemical features of the target organism or cell type. One study enhanced the selectivity of an antitrypanosomal agent by incorporating a 5-nitrofuryl group, which promotes the production of reactive oxygen species, a vulnerability of trypanosomatid parasites compared to host cells. nih.gov

Drug Repurposing : Utilizing existing drug scaffolds as a starting point for optimization. In one instance, researchers identified the EGFR inhibitor erlotinib, which contains a quinazoline core, as a weak LSD1 inhibitor and subsequently modified its structure to develop potent and novel LSD1 inhibitors. nih.gov

Table 2: Key Optimization Strategies for Quinazolinedione Scaffolds

Strategy Objective Example
Multi-target Design Enhance efficacy and overcome resistance Development of dual VEGFR-2/c-Met inhibitors. nih.gov
Selective Functionalization Improve selectivity and reduce host toxicity Adding a 5-nitrofuryl group to an antitrypanosomal agent to target oxidative stress in the parasite. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like anthranilic acid derivatives or 2-aminobenzonitrile. For example, CO₂ fixation methods with 2-aminobenzonitrile under catalytic conditions (e.g., amine-functionalized MCM-41 or ionic liquids) achieve yields >90% in aqueous media . Traditional routes involve anthranilic acid with phosgene analogs, but these require toxic reagents and multi-step procedures . Key variables include catalyst choice (e.g., ZnO nanoparticles enhance cyclization efficiency ), solvent systems (DMF or water), and reaction time (18–24 hours).

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., phenylethyl group at C3) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., ~256–395 g/mol depending on substituents) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding patterns in the quinazoline-dione core .
  • Chromatography : HPLC purity assessment (>98%) for pharmacological studies .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer : Early studies highlight dual inhibitory activity against kinases (c-Met/VEGFR-2) and bacterial targets (gyrase/topoisomerase IV). For example:

  • Anticancer : IC₅₀ values in the µM range for cancer cell lines via kinase inhibition .
  • Antibacterial : MIC values <10 µg/mL against Gram-positive pathogens, comparable to fluoroquinolones .
  • Mechanistic assays : Enzyme inhibition is validated via ATPase activity assays (gyrase) and kinase binding studies (SPR or fluorescence polarization) .

Advanced Research Questions

Q. How can synthetic yields be optimized for electron-deficient or sterically hindered derivatives?

  • Methodological Answer : Substituent effects are critical. For example:

  • Electron-withdrawing groups (e.g., -F, -Cl): Enhance reactivity in CO₂-based syntheses, yielding >90% with DEA catalysts .
  • Steric hindrance : Bulky groups (e.g., 4-methyl) reduce yields to ~70% due to slowed cyclization; prolonged reaction times (24+ hours) or elevated temperatures (80°C) mitigate this .
  • Catalyst screening : Heterogeneous catalysts (e.g., MCM-41) improve recyclability and reduce byproducts in multi-step syntheses .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions or structural analogs. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. phenylethyl groups on kinase selectivity) .
  • Meta-analysis : Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to identify outliers .

Q. What computational methods are used to predict the pharmacokinetics and target binding of derivatives?

  • Methodological Answer :

  • In silico ADME : Tools like SwissADME predict logP (2.4–3.1), solubility (LogS ~ -4.5), and bioavailability (Lipinski compliance) .
  • Docking studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with VEGFR-2's Asp1046) .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize stable derivatives .

Q. How to design structure-activity relationship (SAR) studies for optimizing dual kinase inhibition?

  • Methodological Answer : Focus on:

  • Core modifications : Introduce methyl groups at C6/C7 to enhance c-Met binding .
  • Side-chain variations : Phenylethyl groups improve VEGFR-2 selectivity over FGFR1 .
  • Bioisosteric replacement : Replace quinazoline-dione with pyrimidine-dione to reduce off-target effects .
  • Activity cliffs : Use Free-Wilson analysis to quantify substituent contributions to potency .

Q. What sustainable methods are available for large-scale synthesis?

  • Methodological Answer :

  • CO₂ utilization : Room-temperature reactions in deep eutectic solvents (DES) achieve 85–94% yield at atmospheric pressure .
  • Catalyst recycling : Mesoporous catalysts (e.g., MCM-41) retain >90% activity after 5 cycles .
  • Solvent-free conditions : Mechanochemical synthesis reduces waste and energy use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.